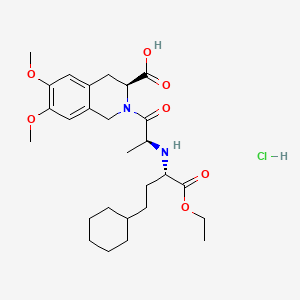

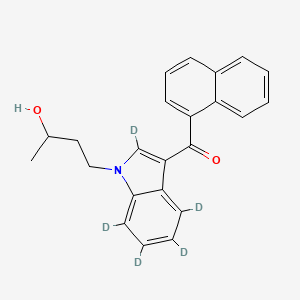

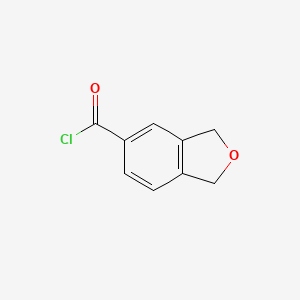

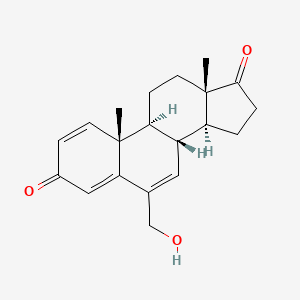

6-(Hydroxymethyl)androsta-1,4,6-triene-3,17-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(Hydroxymethyl)androsta-1,4,6-triene-3,17-dione is a potent irreversible aromatase inhibitor that inhibits estrogen biosynthesis by permanently binding and inactivating aromatase in adipose and peripheral tissue . It is used to control estrogen synthesis .

Molecular Structure Analysis

The molecular formula of 6-(Hydroxymethyl)androsta-1,4,6-triene-3,17-dione is C20H26O3 . Its average mass is 314.419 Da and its monoisotopic mass is 314.188202 Da .Applications De Recherche Scientifique

Urinary Metabolism and Detection in Doping Control : The compound, as an aromatase inhibitor, is mainly excreted unchanged and as its 17β-hydroxy analogue. It is identified using GC/MS and GC/tandem MS in doping control, highlighting its relevance in sports medicine and anti-doping efforts (Parr et al., 2009).

Steroid Oxidation by Microorganisms : Microbial oxidation processes involving this compound have been studied, providing insights into biochemical transformations and potential biotechnological applications (Tsong et al., 1964).

Metabolic Study in Horses : Investigating its metabolism in horses, particularly in the context of doping in equine sports, is crucial. This research helps in identifying metabolites for controlling substance abuse in horse racing (Kwok et al., 2015).

Chemical Synthesis and Modifications : Studies focus on the chemical synthesis and modifications of the compound, which are vital for creating derivatives for pharmaceutical applications (Hossain et al., 1976).

Electrophilic Fluorination : Research on the electrophilic fluorination of steroidal α,β-unsaturated ketones, including this compound, provides insights into advanced organic synthesis techniques (Barton et al., 1982).

Biotransformation of Steroids : Understanding the biotransformation processes of steroids, including 6-(Hydroxymethyl)androsta-1,4,6-triene-3,17-dione, in microorganisms is crucial for large-scale production of key intermediates for hormone synthesis (Prakash & Bajaj, 2017).

Enzyme-Activated Inhibitors of Aromatase : The compound's derivatives are studied for their potential as enzyme-activated irreversible inhibitors of aromatase, relevant in cancer research and hormone-related therapies (Ebrahimian et al., 1993).

Mécanisme D'action

6-(Hydroxymethyl)androsta-1,4,6-triene-3,17-dione works by inhibiting estrogen biosynthesis. It achieves this by permanently binding and inactivating aromatase in adipose and peripheral tissue . Aromatase is an enzyme that plays a key role in the biosynthesis of estrogens, so its inhibition effectively controls estrogen synthesis.

Propriétés

IUPAC Name |

(8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-19-7-5-13(22)10-17(19)12(11-21)9-14-15-3-4-18(23)20(15,2)8-6-16(14)19/h5,7,9-10,14-16,21H,3-4,6,8,11H2,1-2H3/t14-,15-,16-,19+,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBSDZVEXCMDRX-DAELLWKTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)C=C(C4=CC(=O)C=CC34C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C=C(C4=CC(=O)C=C[C@]34C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857727 |

Source

|

| Record name | 6-(Hydroxymethyl)androsta-1,4,6-triene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxymethyl Exemestane | |

CAS RN |

152764-26-6 |

Source

|

| Record name | 6-(Hydroxymethyl)androsta-1,4,6-triene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.